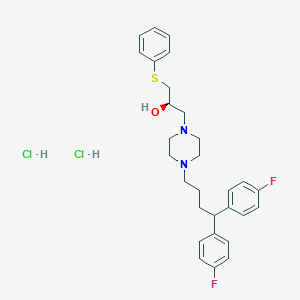

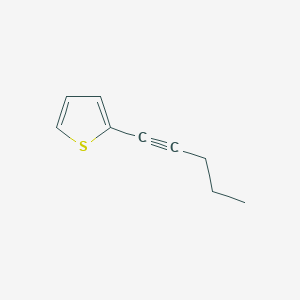

![molecular formula C28H38O19 B133409 [(2R,3R,4S,5R,6R)-4,5,6-三乙酰氧基-3-[(2R,3R,4S,5R,6R)-3,4,5-三乙酰氧基-6-(乙酰氧基甲基)氧杂环-2-基]氧杂环-2-基]甲基乙酸酯 CAS No. 6920-00-9](/img/structure/B133409.png)

[(2R,3R,4S,5R,6R)-4,5,6-三乙酰氧基-3-[(2R,3R,4S,5R,6R)-3,4,5-三乙酰氧基-6-(乙酰氧基甲基)氧杂环-2-基]氧杂环-2-基]甲基乙酸酯

描述

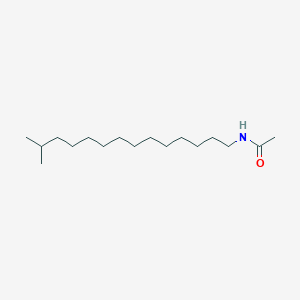

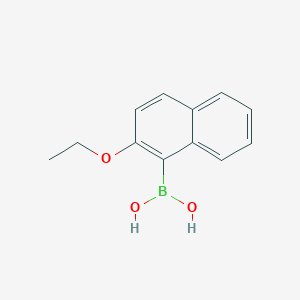

The compound of interest, [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate, is a complex molecule that appears to be a derivative of a carbohydrate structure, given the presence of multiple acetoxy groups and the stereochemical notation suggesting multiple chiral centers. This compound is not directly mentioned in the provided papers, but the synthesis and analysis techniques described in these papers could be relevant to its study.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including the use of catalysts and various reagents. For instance, the synthesis of purine derivatives as described in paper does not require metal catalysts or ligands, suggesting that similar catalyst-free approaches might be applicable to the synthesis of the compound . Additionally, the three-component synthesis approach mentioned in paper could potentially be adapted for the synthesis of complex carbohydrate derivatives. The stereoselective route starting from D-glucose and ethyl acetoacetate in paper is particularly relevant, as it suggests a method for introducing acetoacetate moieties into a sugar backbone, which is a feature of the target compound.

Molecular Structure Analysis

The molecular structure of complex organic compounds can be elucidated using various spectroscopic techniques. For example, the combined experimental studies (XRD, FT-IR, UV-VIS, and NMR) and theoretical (NBO, NLO, local & global chemical activity) studies described in paper provide a comprehensive approach to understanding the molecular structure. These techniques could be applied to determine the structure of the compound , including its stereochemistry and the position of its acetyl groups.

Chemical Reactions Analysis

The reactivity of a molecule can be influenced by its functional groups and overall structure. The reactions described in papers and involve the transformation of acetoacetate derivatives, which could be relevant to the chemical behavior of the target compound. The reactions of 3-(1-arylhydrazono-L-threo-2,3,4-trihydroxybutyl)-1-methyl-2-quinoxalinones in paper and the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate in paper demonstrate complex transformations that could inform the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. The selective acetylation studies in paper could provide insights into the reactivity of the hydroxyl groups in the target compound, which is important for understanding its chemical properties. The antimicrobial activity study in paper suggests that the compound could have biological activity, which would be an important aspect of its chemical properties to investigate.

科学研究应用

抗糖尿病药物的分析方法

恩格列净与本文所讨论的化合物在化学上相关,已使用复杂的技术对其在药品中的含量进行分析。已经报道了不同的分析方法,包括分光光度法、超高效液相色谱 (UPLC)、高效液相色谱 (HPLC)、高效薄层色谱 (HPTLC) 和人体血浆中估算的方法。这些方法显示出高准确性、可靠性、经济适用性、良好的精密度、鲁棒性和可重复性,这些对于理想的分析方法至关重要 (Danao, 2021)。

异恶唑酮衍生物的合成和抗氧化评价

异恶唑酮衍生物因其重要的生物和药用特性而备受关注,它们是合成各种杂环化合物的中间体。已经重点介绍了在不同的催化剂和条件下,芳香醛、乙酰乙酸乙酯和盐酸羟胺之间的三组分反应中合成 4-芳基亚甲基异恶唑-5(4H)-酮。该合成采用环保工艺,使其在绿色化学中具有重要意义 (Laroum et al., 2019)。

通过酯交换反应生产生物柴油

已经综述了不同原料与乙酸甲酯进行酯交换反应以生产无甘油生物柴油的方法。该方法避免了过量的废甘油,增强了可持续性和环境友好性。副产物三乙酸甘油酯作为燃料添加剂显示出优异的品质,可提供更清洁、更可持续的生物柴油生产 (Esan et al., 2021)。

蜜蜂的化学交流

蜜蜂的化学交流通过信息素进行,对于维持蜂群的完整性和功能至关重要。这种交流涉及引发快速行为改变的释放信息素和对生理和行为产生长期影响的引发信息素。蜂王随行信息素 (QRP) 及其成分、警报信息素和来自纳氏腺的信息素在蜜蜂复杂的社会组织中发挥着至关重要的作用 (Trhlin & Rajchard, 2018)。

甲氧基乙酸酯的胚胎和睾丸毒性

甲氧基乙酸酯的致畸性和睾丸毒性通过组蛋白脱乙酰酶抑制、p21 激活以及与携带乳酸的单羧酸转运蛋白的关联来介导,表明存在相互的不良结果途径。一碳转移叶酸/S-腺苷甲硫氨酸循环与肉碱和肌酸的睾丸代谢之间的关系也对这些毒性起作用 (Yamazoe et al., 2015)。

(S)-氯吡格雷的合成

(S)-氯吡格雷是一种抗血栓和抗血小板药物,需求量不断增加,这导致了多种简便的合成方法。该综述讨论了每种合成方法的优缺点,为 (S)-氯吡格雷的合成方法的进一步发展提供了有益的见解 (Saeed et al., 2017)。

安全和危害

This involves identifying any hazards associated with the compound, such as toxicity, flammability, or environmental impact. It may also include safety precautions for handling and disposal.

未来方向

This involves discussing potential future research or applications of the compound, based on its properties and behavior.

I hope this general guide is helpful. For a specific compound, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available in all of these areas. If you have any other questions or need further clarification, feel free to ask!

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-WBFYAMQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466014 | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

CAS RN |

6920-00-9 | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

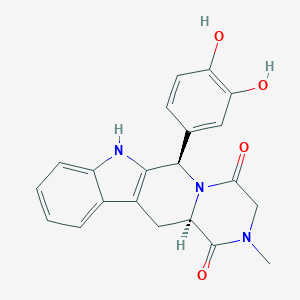

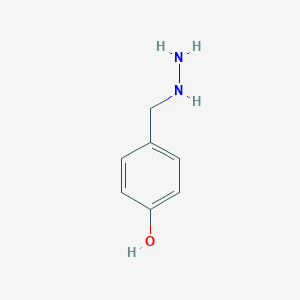

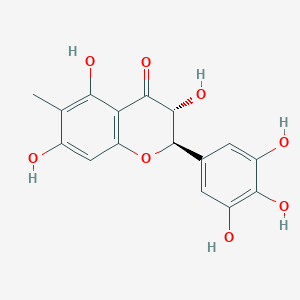

![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)